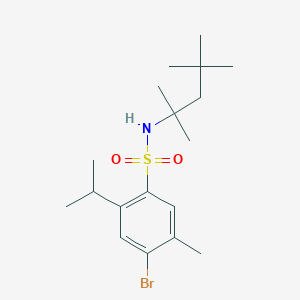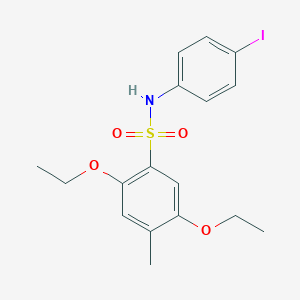
4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide, or 4-Br-3-PO-NQBS, is an organic compound that has been used in various scientific research applications. This compound has been studied for its potential to serve as a platform for drug discovery and development. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have all been thoroughly investigated.
Scientific Research Applications
4-Br-3-PO-NQBS has been studied for its potential to serve as a platform for drug discovery and development. It has been used in various scientific research applications, such as the synthesis of novel heterocyclic compounds, the development of novel anti-cancer agents, and the synthesis of novel antiviral agents. It has also been used in the synthesis of novel anti-inflammatory agents and the development of novel antibiotics.
Mechanism of Action
The mechanism of action of 4-Br-3-PO-NQBS is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, 4-Br-3-PO-NQBS has been found to inhibit the activity of several other enzymes, including the enzyme 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
4-Br-3-PO-NQBS has been found to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the activity of COX-2 and 5-LOX, which are involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, 4-Br-3-PO-NQBS has been found to have anti-cancer, antiviral, and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Br-3-PO-NQBS in lab experiments include its relatively low cost and its ease of synthesis. Additionally, 4-Br-3-PO-NQBS has been found to have a number of biochemical and physiological effects, which makes it useful for a variety of scientific research applications. However, there are also some limitations to using 4-Br-3-PO-NQBS in lab experiments. For example, the mechanism of action of 4-Br-3-PO-NQBS is not yet fully understood, and its effects on humans have not yet been studied.
Future Directions
There are several potential future directions for research on 4-Br-3-PO-NQBS. For example, further research could be conducted to better understand the mechanism of action of 4-Br-3-PO-NQBS and to determine its effects on humans. Additionally, further studies could be conducted to identify new potential applications for 4-Br-3-PO-NQBS, such as the development of novel anti-cancer agents, antiviral agents, and anti-inflammatory agents. Finally, further research could be conducted to identify new synthesis methods for 4-Br-3-PO-NQBS that are more efficient and cost-effective.
Synthesis Methods
4-Br-3-PO-NQBS can be synthesized using a two-step process. In the first step, 4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonyl chloride is reacted with sodium hydroxide in aqueous solution to form the desired compound. In the second step, the product is purified by recrystallization from an appropriate solvent.
properties
IUPAC Name |
4-bromo-3-propoxy-N-quinolin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-2-9-24-18-11-15(7-8-16(18)19)25(22,23)21-14-10-13-5-3-4-6-17(13)20-12-14/h3-8,10-12,21H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSYEZAWZYBUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


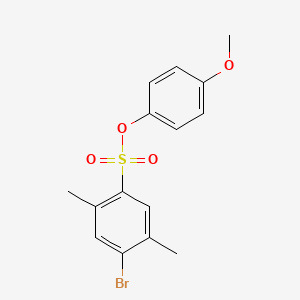
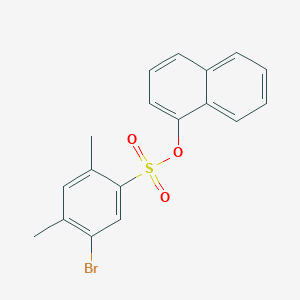
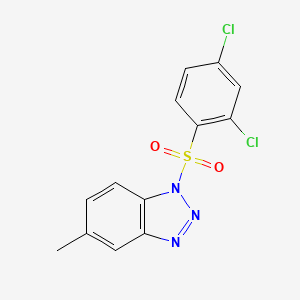


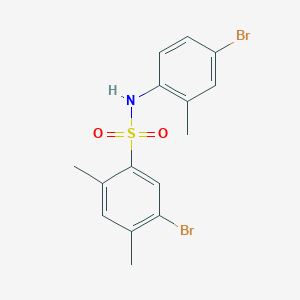
![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)
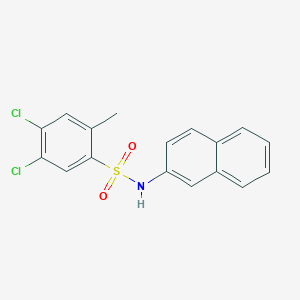

![6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6434529.png)
